molecular formula C8H6ClNS B1323084 3-Chlorobenzyl thiocyanate CAS No. 64215-09-4

3-Chlorobenzyl thiocyanate

Cat. No.: B1323084
CAS No.: 64215-09-4
M. Wt: 183.66 g/mol
InChI Key: PZXHWNKSYWWTLT-UHFFFAOYSA-N
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Description

3-Chlorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (SCN) attached to a benzyl group substituted with a chlorine atom at the third position

Scientific Research Applications

3-Chlorobenzyl thiocyanate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antibacterial and antifungal properties.

    Material Science: It is used in the development of novel materials with specific properties.

Future Directions

Thiocyanates, including 3-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Biochemical Analysis

Biochemical Properties

3-Chlorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the formation of thiocyanate derivatives. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of the benzyl moiety, leading to the formation of reactive intermediates . These intermediates can further react with glutathione, forming conjugates that are crucial for detoxification processes. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with key proteins and enzymes . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can inhibit the polymerization of tubulin, resulting in the disruption of microtubule dynamics and cell division . These effects are particularly relevant in cancer research, where this compound is studied for its potential as an antimitotic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, this compound can form covalent bonds with proteins, altering their structure and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects are observed at high doses, including inhibition of cytochrome c oxidase and disruption of cellular respiration . These effects are dose-dependent and can provide insights into the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes . This oxidation leads to the formation of reactive intermediates, which can further react with glutathione and other biomolecules. The compound can also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzyl thiocyanate typically involves the reaction of 3-chlorobenzyl chloride with potassium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+Potassium thiocyanate3-Chlorobenzyl thiocyanate+Potassium chloride\text{3-Chlorobenzyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{this compound} + \text{Potassium chloride} 3-Chlorobenzyl chloride+Potassium thiocyanate→3-Chlorobenzyl thiocyanate+Potassium chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different substituted benzyl compounds.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl compounds.

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

Comparison with Similar Compounds

    Benzyl thiocyanate: Lacks the chlorine substitution, leading to different reactivity and applications.

    4-Chlorobenzyl thiocyanate: Similar structure but with the chlorine atom at the fourth position, affecting its chemical properties.

Properties

IUPAC Name

(3-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHWNKSYWWTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 250 g of m-chlorobenzyl chloride, 16.6 g of potassium thiocyanate and 150 ml of 95% aqueous ethanol is refluxed for 3 hours and evaporated. The residue is taken up in methylene chloride and water, the organic solution separated; washed with water dried and evaporated to yield the m-chlorobenzyl-thiocyanate.
Quantity
250 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chlorobenzyl thiocyanate
Reactant of Route 2
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3-Chlorobenzyl thiocyanate
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3-Chlorobenzyl thiocyanate
Reactant of Route 4
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3-Chlorobenzyl thiocyanate
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Reactant of Route 6
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3-Chlorobenzyl thiocyanate

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